3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
3-[(2-Chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzochromenones This compound is characterized by the presence of a benzo[c]chromen-6-one core structure, which is substituted with a 2-chloro-4-fluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzaldehyde and 8-methoxy-6H-benzo[c]chromen-6-one.
Condensation Reaction: The 2-chloro-4-fluorobenzaldehyde undergoes a condensation reaction with 8-methoxy-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a catalyst such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzochromenone core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-[(2-Chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of anti-inflammatory, anticancer, and antiviral agents.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chloro-4-fluorophenyl)methoxy]-6H-benzo[c]chromen-6-one: Lacks the methoxy group at the 8-position.
3-[(2-Chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-7-one: Substitution at the 7-position instead of the 6-position.
Uniqueness
3-[(2-Chloro-4-fluorophenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO4/c1-25-14-4-6-16-17-7-5-15(10-20(17)27-21(24)18(16)9-14)26-11-12-2-3-13(23)8-19(12)22/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASOHFLYMUMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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